3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate
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Overview
Description
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines . They have been associated with diverse biological activities, including antioxidant and anticancer activities .
Mode of Action
It’s known that some pyrazole derivatives can induce cell death through apoptosis . In one study, autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to cytotoxic effects on several human cell lines . For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism .
Result of Action
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines . For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate typically involves a multi-step process:
Formation of the pyrazole core: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tosyl group: The tosylation of the pyrazole ring is usually carried out using tosyl chloride in the presence of a base such as pyridine.
Attachment of the phenyl group: This step involves the use of a phenylating agent, such as phenyl lithium or phenyl magnesium bromide, to introduce the phenyl group onto the pyrazole ring.
Esterification: The final step involves the esterification of the pyrazole derivative with 4-ethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the ester moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate: Lacks the tosyl group, which may affect its reactivity and biological activity.
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate: Contains a methoxy group instead of an ethoxy group, which may alter its chemical and biological properties.
Uniqueness
The presence of both the tosyl and ethoxybenzoate groups in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate makes it unique compared to similar compounds. These functional groups contribute to its distinct reactivity, stability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-4-32-22-14-12-20(13-15-22)26(29)33-25-24(34(30,31)23-16-10-18(2)11-17-23)19(3)27-28(25)21-8-6-5-7-9-21/h5-17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVNDGEAGVFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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